molecular formula C16H9F4NO2 B2525404 3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile CAS No. 866152-38-7

3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile

Cat. No.: B2525404
CAS No.: 866152-38-7
M. Wt: 323.247
InChI Key: HXGMAEVNXXCMRX-UHFFFAOYSA-N
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Description

3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile is a complex organic compound characterized by the presence of fluorine atoms and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes such as continuous flow chemistry, which allows for the efficient and consistent production of large quantities. The use of automated systems and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and a nitrile group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[3-[3-fluoro-4-(trifluoromethyl)phenoxy]phenyl]-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F4NO2/c17-14-9-12(4-5-13(14)16(18,19)20)23-11-3-1-2-10(8-11)15(22)6-7-21/h1-5,8-9H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGMAEVNXXCMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(F)(F)F)F)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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